
1,1'-(Propane-1,1-diyl)bis(2-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) is an organic compound with the molecular formula C18H22. It is also known as 1,3-diphenylpropane. This compound features a propane backbone with two 2-methylbenzene (toluene) groups attached at the 1 and 1’ positions. It is a derivative of propane and is characterized by its aromatic properties due to the presence of benzene rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation reaction, where 2-methylbenzene (toluene) reacts with 1,3-dichloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) often involves similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H) in the presence of a palladium catalyst (Pd/C), converting the aromatic rings to cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo nitration, sulfonation, or halogenation using reagents like nitric acid (HNO), sulfuric acid (HSO), or halogens (Cl, Br).
Common Reagents and Conditions:
Oxidation: KMnO in acidic or basic medium.
Reduction: H gas with Pd/C catalyst.
Substitution: HNO for nitration, HSO for sulfonation, Cl or Br for halogenation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfo, or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of polymers, resins, and other materials due to its aromatic stability and reactivity.
Mécanisme D'action
The mechanism by which 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene rings act as nucleophiles, attacking electrophilic species to form substituted products. The molecular targets and pathways involved vary based on the derivative and its intended use, such as binding to specific enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
1,3-Diphenylpropane: Similar structure but without the methyl groups on the benzene rings.
1,1’-(1,3-Propanediyl)bis(benzene): Lacks the methyl groups on the benzene rings.
1,1’-(1-Methyl-1,3-propanediyl)bis(benzene): Contains a methyl group on the propane backbone.
Uniqueness: 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) is unique due to the presence of methyl groups on the benzene rings, which can influence its reactivity and physical properties. These methyl groups can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
Propriétés
Numéro CAS |
114511-55-6 |
|---|---|
Formule moléculaire |
C17H20 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
1-methyl-2-[1-(2-methylphenyl)propyl]benzene |
InChI |
InChI=1S/C17H20/c1-4-15(16-11-7-5-9-13(16)2)17-12-8-6-10-14(17)3/h5-12,15H,4H2,1-3H3 |
Clé InChI |
YYOQXKIVJCZFBC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1C)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



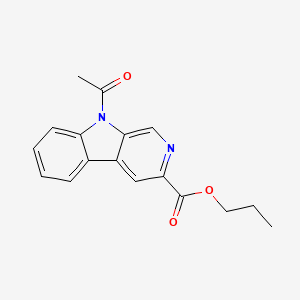

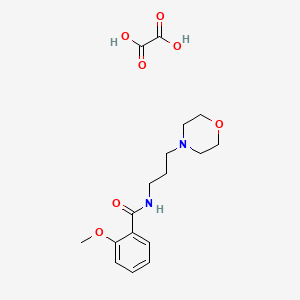
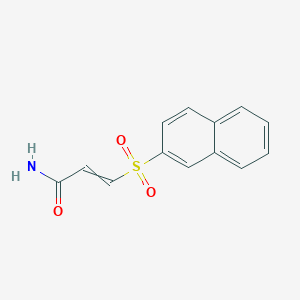
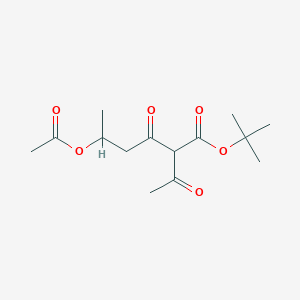
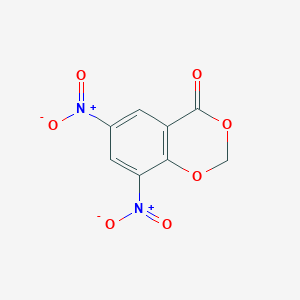

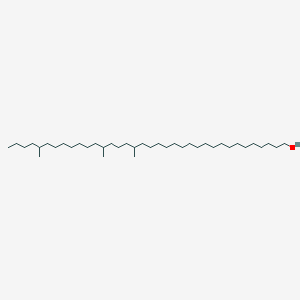

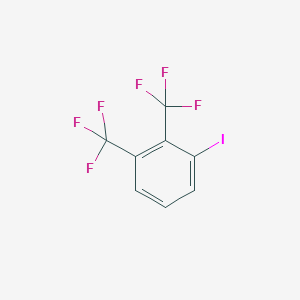

![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)
